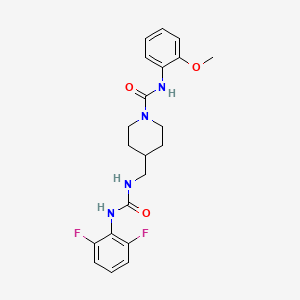
4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24F2N4O3 and its molecular weight is 418.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((3-(2,6-difluorophenyl)ureido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₂N₄O₂
- Molecular Weight : 340.37 g/mol
The compound's structure features a piperidine ring substituted with a ureido group and two aromatic moieties, which are crucial for its biological activity.
Research indicates that compounds like this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, including fatty acid amide hydrolase (FAAH), which is implicated in pain and inflammation regulation .
- Receptor Modulation : The structural features suggest potential interactions with various receptors, including those involved in neurotransmission and inflammatory responses.
- Antioxidant Properties : Studies on related piperidine derivatives indicate that they may possess antioxidant activities, which can be beneficial in mitigating oxidative stress-related conditions .
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Analgesic Effects
Compounds with structural similarities have been reported to alleviate pain in various animal models. For instance, the inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can modulate pain perception . This mechanism suggests that the compound could be explored further for analgesic applications.
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated a series of piperidine derivatives for their cytotoxic effects against prostate cancer cells. The results indicated that certain substitutions on the piperidine ring enhanced anticancer activity significantly.
- Findings : Compounds with fluorinated aromatic rings exhibited improved potency compared to their non-fluorinated counterparts.
- Pain Management Research :
Comparative Analysis of Biological Activities
Eigenschaften
IUPAC Name |
4-[[(2,6-difluorophenyl)carbamoylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O3/c1-30-18-8-3-2-7-17(18)25-21(29)27-11-9-14(10-12-27)13-24-20(28)26-19-15(22)5-4-6-16(19)23/h2-8,14H,9-13H2,1H3,(H,25,29)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGMAVJFVREHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














